molecular formula C17H23ClN2O4 B8458385 3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid

3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid

Cat. No.: B8458385
M. Wt: 354.8 g/mol
InChI Key: KNROENYKGBJQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid is a complex organic compound known for its versatile applications in various fields of scientific research. This compound features a benzoic acid core substituted with a piperazine ring that is protected by a tert-butoxycarbonyl (Boc) group. The presence of the chlorobenzoic acid moiety adds to its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the protection of piperazine with a tert-butoxycarbonyl group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Benzoic Acid Moiety: The Boc-protected piperazine is then reacted with 3-chlorobenzoic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzoic acid ring can be substituted with nucleophiles such as amines or thiols.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free piperazine derivative.

    Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Coupling Reactions: Utilizes reagents like DCC, DMAP, or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

    Substitution Reactions: Yield substituted benzoic acid derivatives.

    Deprotection Reactions: Produce the free piperazine derivative.

    Coupling Reactions: Form amide-linked products.

Scientific Research Applications

3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid finds applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of biochemical probes and drug candidates.

    Medicine: Investigated for its potential therapeutic properties, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring and the chlorobenzoic acid moiety allows for diverse interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-([4-[(Tert-butoxy)carbonyl]piperazin-1-yl]benzoic acid): Similar structure but lacks the chlorine atom, affecting its reactivity.

    4-([4-[(Tert-butoxy)carbonyl]piperazin-1-yl]-3-fluorobenzoic acid): Contains a fluorine atom instead of chlorine, which can alter its chemical properties and biological activity.

    4-([4-[(Tert-butoxy)carbonyl]piperazin-1-yl]butanoic acid): Features a butanoic acid moiety, impacting its overall molecular interactions.

Uniqueness

The unique combination of the Boc-protected piperazine and the chlorobenzoic acid moiety in 3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid provides distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds.

Properties

Molecular Formula

C17H23ClN2O4

Molecular Weight

354.8 g/mol

IUPAC Name

3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid

InChI

InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-8-6-19(7-9-20)11-13-5-4-12(15(21)22)10-14(13)18/h4-5,10H,6-9,11H2,1-3H3,(H,21,22)

InChI Key

KNROENYKGBJQIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100 mL round-bottom flask was charged with tert-butyl 4-[[2-chloro-4-(methoxycarbonyl)phenyl]methyl]piperazine-1-carboxylate (3.54 g, 9.60 mmol, 1.00 equiv), methanol (20 mL), H2O (10 mL), lithium hydroxide (0.690 g, 28.8 mmol, 3.00 equiv). The resulting solution was stirred overnight at room temperature. The pH value of the solution was adjusted to 6 with hydrogen chloride (1 mol/L). The resulting solution was extracted with dichloromethane (3×20 mL) and the organic layers were combined, washed with brine (1×20 mL), dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to provide 2.90 g (crude) of 4-([4-[(tert-butoxy)carbonyl]piperazin-1-yl]methyl)-3-chlorobenzoic acid as a white solid. 1H NMR 300 MHz (CDCl3) δ 7.89-8.06 (m, 3H), 3.88 (s, 2H), 3.56 (br, 4H), 2.68 (br, 4H), 1.46 (s, 9H). LCMS (ESI, m/z): 355 [M+H]+.
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20 mL
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0.69 g
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10 mL
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